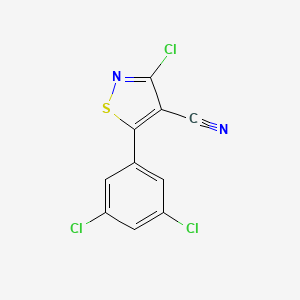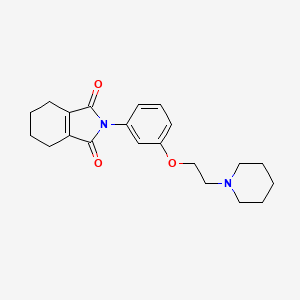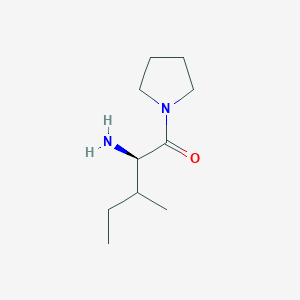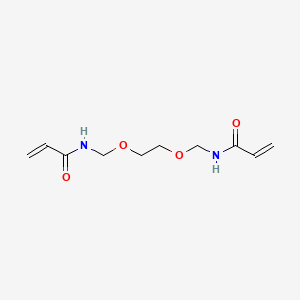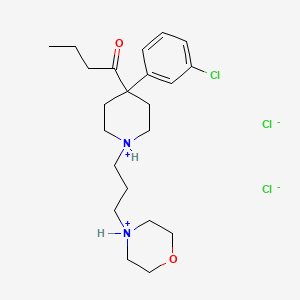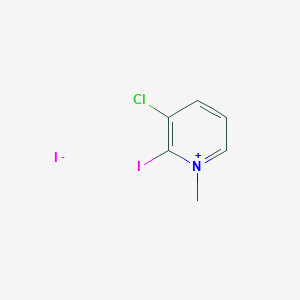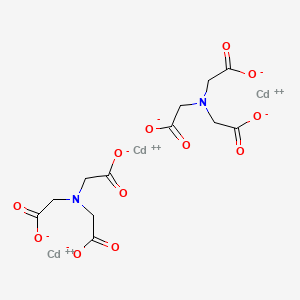
Cadmium 2,2',2''-nitrilotriacetate (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) is a coordination compound formed by cadmium ions and nitrilotriacetic acid. This compound is known for its chelating properties, which allow it to form stable complexes with metal ions. It has applications in various fields, including environmental science, chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium 2,2’,2’'-nitrilotriacetate (3/2) can be synthesized by reacting cadmium salts, such as cadmium chloride or cadmium nitrate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly basic to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of cadmium 2,2’,2’'-nitrilotriacetate (3/2) involves large-scale reactions using cadmium salts and nitrilotriacetic acid. The process includes steps such as mixing, pH adjustment, and purification to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium 2,2’,2’'-nitrilotriacetate (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert cadmium ions in the complex to lower oxidation states.
Substitution: The nitrilotriacetate ligand can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ethylenediaminetetraacetic acid (EDTA), iminodiacetic acid.
Major Products:
Oxidation Products: Cadmium oxide, nitrilotriacetic acid derivatives.
Reduction Products: Reduced cadmium complexes.
Substitution Products: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in complexometric titrations and metal ion separation processes.
Biology: Investigated for its role in metal ion transport and detoxification in biological systems.
Medicine: Studied for its potential use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in the removal of heavy metals from wastewater and in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of cadmium 2,2’,2’'-nitrilotriacetate (3/2) involves its ability to chelate metal ions, forming stable complexes. This chelation process can affect various molecular targets and pathways, including:
Metal Ion Transport: Facilitates the transport and sequestration of metal ions in biological and environmental systems.
Detoxification: Binds to toxic metal ions, reducing their bioavailability and toxicity.
Catalysis: Acts as a catalyst or co-catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but EDTA has a broader range of applications and forms more stable complexes with a wider variety of metal ions.
Iminodiacetic Acid: Similar to nitrilotriacetic acid, iminodiacetic acid forms coordination complexes with metal ions, but with different stability and selectivity profiles.
Nitrilotriacetic Acid: The parent compound of cadmium 2,2’,2’'-nitrilotriacetate (3/2), used in similar applications but without the specific properties imparted by the cadmium ion.
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) stands out due to its unique combination of cadmium and nitrilotriacetic acid, providing specific properties and applications not found in other chelating agents.
Eigenschaften
CAS-Nummer |
50648-02-7 |
|---|---|
Molekularformel |
C12H12Cd3N2O12 |
Molekulargewicht |
713.5 g/mol |
IUPAC-Name |
2-[bis(carboxylatomethyl)amino]acetate;cadmium(2+) |
InChI |
InChI=1S/2C6H9NO6.3Cd/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |
InChI-Schlüssel |
HXBDQCQLYUJKHR-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cd+2].[Cd+2].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


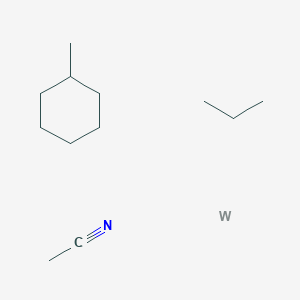
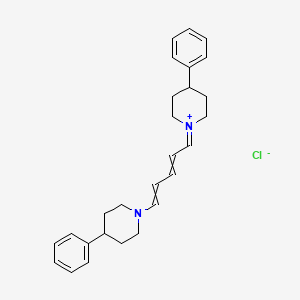
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
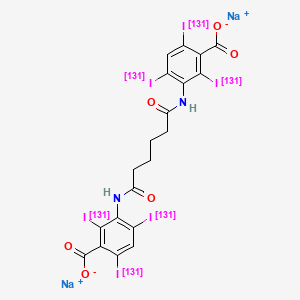
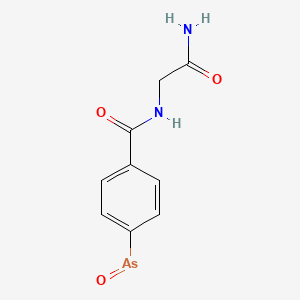
![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

